4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-[3-(fluoromethyl)pyrrolidin-1-yl]-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClFN3/c1-7-13-9(11)4-10(14-7)15-3-2-8(5-12)6-15/h4,8H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHXDECRZDLCQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12ClN3
- Molecular Weight : 197.66 g/mol
- CAS Number : 53461-40-8
The compound's activity is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy. It has been studied for its role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known to regulate the p53 tumor suppressor pathway.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has shown significant cell growth inhibition in various cancer cell lines. The following table summarizes some key findings related to its antiproliferative activity:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | SJSA-1 | 0.15 | MDM2 inhibition and p53 activation |
| Compound 33 | SJSA-1 | 0.22 | MDM2 inhibition |
| Compound 44 | SJSA-1 | 0.24 | MDM2 inhibition |
These results indicate that the compound exhibits a strong inhibitory effect on cell proliferation through modulation of the p53 pathway, which is critical in tumor suppression.
Pharmacodynamics and Efficacy
Pharmacodynamic studies have demonstrated that oral administration of the compound leads to significant upregulation of p53 and its downstream targets in xenograft models. For example, a single dose (100 mg/kg) resulted in robust activation of p53 at multiple time points post-administration, suggesting effective tissue penetration and sustained biological activity.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- SJSA-1 Xenograft Model : In this model, treatment with the compound resulted in notable tumor growth inhibition compared to controls, reinforcing its potential as an anticancer therapeutic.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound not only inhibits MDM2 but also induces apoptosis through cleavage of PARP and caspase-3, further validating its role in cancer therapy.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally analogous pyrimidines:
Physicochemical Properties
- Lipophilicity: The fluoromethyl group in the target compound enhances membrane permeability compared to non-fluorinated analogs (e.g., 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) .
- Metabolic Stability : Fluorine atoms reduce susceptibility to oxidative metabolism, extending half-life relative to compounds with hydroxyl or methyl groups .
- Solubility : The pyrrolidine ring’s basic nitrogen may improve aqueous solubility at physiological pH, whereas trifluoromethyl groups (e.g., in 4-Chloro-5,6-dimethyl-2-(trifluoromethyl)pyrimidine) reduce it .
Preparation Methods
General Synthetic Strategy
The preparation typically involves nucleophilic substitution on a chlorinated pyrimidine intermediate, where the 6-chloro substituent is replaced by the nucleophilic 3-(fluoromethyl)pyrrolidin-1-yl group. The 2-methyl substitution is generally introduced earlier in the synthetic sequence on the pyrimidine ring.
Key Synthetic Steps
- Starting Materials : The synthesis often starts from 4-chloro-2-methylpyrimidine or derivatives thereof.
- Nucleophilic Substitution : The 6-position chlorine is substituted by the nitrogen of the 3-(fluoromethyl)pyrrolidine under controlled conditions.
- Fluoromethyl Group Introduction : The fluoromethyl group on the pyrrolidine ring can be introduced either prior to or after the pyrrolidine ring formation, typically via fluoromethylation reagents or fluorinating agents.
Representative Procedure from Patent Literature
A closely related pyrimidine derivative synthesis, as reported in patent WO2019049174A1, involves:
- Treating the chloropyrimidine intermediate with 3-(fluoromethyl)pyrrolidine under mild conditions (25-30°C) in a suitable solvent system, such as polar aprotic solvents or mixtures including ethers or alcohols.
- The reaction proceeds via nucleophilic substitution, replacing the chlorine atom at the 6-position with the pyrrolidinyl substituent.
- Post-reaction purification involves aqueous acid-base treatment: first treating the crude product with dilute hydrochloric acid to remove impurities, followed by neutralization with triethylamine to isolate the pure compound.
- The final compound is obtained as a crystalline solid after filtration, washing, and drying steps.
This method emphasizes mild temperature control and solvent selection to optimize yield and purity.
Purification and Crystallization
- Acid-Base Treatment : The crude product is treated with aqueous hydrochloric acid to protonate and remove impurities, followed by triethylamine neutralization to precipitate the pure compound.
- Solvent Selection : Suitable solvents for crystallization include hydrocarbons, ethers, esters, ketones, nitriles, and alcohols, or their mixtures. These solvents facilitate the formation of crystalline forms with desirable purity and stability.
- Temperature Control : Crystallization is typically conducted at 25-30°C, with cooling steps down to 0-5°C to enhance solid formation.
- Filtration and Washing : The solid is filtered through a hyflow bed or similar filtration medium, washed with water and isopropyl alcohol, and dried under reduced pressure.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | 4-Chloro-2-methylpyrimidine derivative |
| Key reagent | 3-(Fluoromethyl)pyrrolidine |
| Reaction type | Nucleophilic aromatic substitution |
| Solvents | Polar aprotic solvents, ethers, alcohols, mixtures |
| Temperature | 25-30°C for reaction and crystallization |
| Purification method | Acid-base treatment, filtration, washing, drying |
| Final form | Crystalline solid |
Research Findings and Considerations
- The nucleophilic substitution approach is favored due to its mild reaction conditions and good selectivity.
- The choice of solvent and temperature critically influences the yield and crystallinity of the final product.
- Purification via acid-base treatment ensures removal of residual starting materials and byproducts, enhancing compound purity.
- Crystallization parameters are optimized to obtain stable solid forms suitable for further applications.
- The fluoromethyl group on the pyrrolidine ring introduces unique electronic and steric properties, which may affect reaction kinetics and product stability.
Q & A
Q. What are the common synthetic routes for preparing 4-Chloro-6-(3-(fluoromethyl)pyrrolidin-1-yl)-2-methylpyrimidine, and what reaction conditions are critical for success?
The synthesis typically involves nucleophilic substitution at the 4-chloro position of the pyrimidine core. Key steps include coupling the pyrrolidine derivative under basic conditions (e.g., using NaH or K₂CO₃) and controlling temperature (60–100°C) to avoid side reactions. Solvents like DMF or acetonitrile are often employed to enhance reactivity. Purification via column chromatography or recrystallization ensures high yields (≥70%) .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and fluorine incorporation. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while HPLC (≥95% purity) ensures batch consistency. X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidine moiety .
Q. How should researchers handle stability and storage of this compound?
Store in airtight containers under inert gas (argon/nitrogen) at −20°C to prevent hydrolysis of the chloro and fluoromethyl groups. Avoid exposure to moisture or strong bases. Conduct periodic stability assessments via TLC or HPLC to detect degradation .
Q. What in vitro assays are suitable for initial biological activity screening?
Use kinase inhibition assays (e.g., ATP-binding pocket competition) due to the pyrimidine scaffold's affinity for kinase targets. Cell viability assays (MTT or CellTiter-Glo®) in cancer cell lines (e.g., HeLa or MCF-7) can evaluate antiproliferative effects. Include controls for fluoromethyl group-mediated cytotoxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Perform solvent screening (e.g., DMSO, ethanol, or aqueous buffers) under controlled pH and temperature. Use dynamic light scattering (DLS) to assess aggregation. Computational methods like COSMO-RS predict solubility trends based on molecular polarity and hydrogen-bonding capacity .
Q. What strategies optimize the compound's pharmacokinetic properties without compromising activity?
Modify the pyrrolidine's fluoromethyl group to balance lipophilicity (logP) and metabolic stability. Introduce prodrug motifs (e.g., ester linkages) to enhance oral bioavailability. Use in vitro microsomal assays (human/rat liver microsomes) to evaluate CYP450-mediated degradation .
Q. How do steric and electronic effects influence substitution reactions at the pyrimidine core?
The 4-chloro group is highly electrophilic, but steric hindrance from the 2-methyl and 6-pyrrolidine substituents slows nucleophilic attack. Density Functional Theory (DFT) calculations reveal transition-state energy barriers, guiding catalyst selection (e.g., Pd for cross-coupling) .
Q. What computational approaches predict target binding modes for this compound?
Molecular docking (AutoDock Vina or Schrödinger) into kinase domains (e.g., EGFR or Aurora A) identifies key interactions, such as hydrogen bonds with backbone amides or π-π stacking with aromatic residues. Molecular Dynamics (MD) simulations assess binding stability under physiological conditions .
Q. How can researchers validate synthetic intermediates with complex NMR spectra?
Use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals, particularly for pyrrolidine protons. Isotopic labeling (²H or ¹³C) simplifies assignments. Compare experimental data with computed chemical shifts (e.g., using ACD/Labs or Gaussian) .
Q. What methods quantify fluorine-specific interactions in biological systems?
Isothermal Titration Calorimetry (ITC) measures binding thermodynamics, while ¹⁹F NMR detects fluorine-environment changes upon target engagement. Fluorine scan mutagenesis (replacing H with F in target proteins) identifies critical binding residues .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
